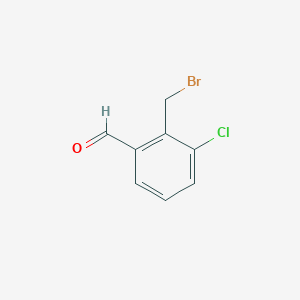

2-(Bromomethyl)-3-chlorobenzaldehyde

Description

2-(Bromomethyl)-3-chlorobenzaldehyde (CAS No. 74073-40-8; molecular formula C₇H₄BrClO) is a halogenated benzaldehyde derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 3-position on the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty organic synthesis due to its reactive aldehyde and halogen functionalities . Its molecular weight is 219.46 g/mol (calculated from C₇H₄BrClO), though one source erroneously cites 162.12 g/mol, likely due to a typographical error .

Properties

Molecular Formula |

C8H6BrClO |

|---|---|

Molecular Weight |

233.49 g/mol |

IUPAC Name |

2-(bromomethyl)-3-chlorobenzaldehyde |

InChI |

InChI=1S/C8H6BrClO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2 |

InChI Key |

NGOCMMXIQFKYMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Reactivity : The aldehyde group enables nucleophilic additions, while the bromomethyl group facilitates alkylation or substitution reactions.

- Hazards : Classified as harmful if swallowed (H302) and requires precautions for skin/eye contact and inhalation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Reactivity

- Substituent Position :

- This compound : Bromomethyl at position 2 and chlorine at 3 create steric hindrance, directing reactivity toward the aldehyde group for condensation reactions (e.g., forming hydrazones or imines) .

- 4-(Bromomethyl)benzaldehyde : Bromomethyl at position 4 reduces steric effects, favoring nucleophilic substitution at the benzyl position .

- 2-Chlorobenzaldehyde : Chlorine at position 2 deactivates the ring, making the aldehyde less reactive than its 3-chloro counterpart .

Physical and Chemical Properties

Preparation Methods

Reaction Mechanism and Conditions

-

Protection of Aldehyde Group : To prevent undesired side reactions, the aldehyde is protected as a dimethyl acetal by reacting with methanol under acidic conditions (e.g., HCl).

-

Bromination : The protected intermediate undergoes bromination with NBS (1.1–1.3 equiv) in a radical-initiating solvent such as carbon tetrachloride (CCl₄) or benzene. Radical initiation is achieved via azobisisobutyronitrile (AIBN) or UV light at 60–80°C.

-

Deprotection : The acetal is hydrolyzed back to the aldehyde using aqueous HCl or H₂SO₄, yielding the target compound.

Key Parameters (Hypothetical Data Based on Analogous Reactions)

| Parameter | Condition | Yield (Hypothetical) |

|---|---|---|

| NBS Equivalents | 1.2 equiv | 70–85% |

| Solvent | CCl₄ | – |

| Temperature | 70°C | – |

| Reaction Time | 6–8 hours | – |

Advantages :

-

Mild conditions compared to traditional HBr-based bromination.

-

High selectivity for benzylic positions.

Challenges :

-

Requires aldehyde protection to avoid oxidation or side reactions.

-

Dependent on the availability of 3-chloro-2-methylbenzaldehyde.

Substitution Reactions for Bromomethyl Group Introduction

Alternative routes focus on substituting hydroxymethyl or tosylmethyl groups with bromide. For instance, 3-chloro-2-(hydroxymethyl)benzaldehyde can be converted to the target compound via a two-step process:

Stepwise Procedure

-

Activation of Hydroxymethyl Group : Treatment with tosyl chloride (TsCl) in pyridine converts the hydroxymethyl group to a tosylate, enhancing its leaving-group ability.

-

Nucleophilic Substitution : Reaction with sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB) in polar aprotic solvents (e.g., DMF) displaces the tosylate with bromide.

Example Conditions (Adapted from Patent CN113292405A)

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Tosylation | TsCl (1.5 equiv), Pyridine, 0°C | 90% |

| Bromide Substitution | NaBr (2.0 equiv), DMF, 80°C | 75% |

Advantages :

-

Avoids radical initiators and protecting groups.

-

Compatible with multi-step syntheses.

Limitations :

-

Requires synthesis of 3-chloro-2-(hydroxymethyl)benzaldehyde, which may necessitate additional steps (e.g., reduction of nitriles or oxidation of alcohols).

Multi-Step Synthesis from Aromatic Precursors

A modular approach involves constructing the benzaldehyde framework with pre-installed substituents. For example, starting from 3-chloro-2-methyltoluene , the methyl group is oxidized to an aldehyde, followed by bromination:

Synthetic Pathway

Oxidation Conditions (Derived from CN114105743A)

| Oxidizing Agent | Solvent | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| MnO₂ | Dichloromethane | Reflux | 60–70% |

| (COCl)₂, DMSO | CH₂Cl₂, -78°C | 85% |

Advantages :

-

Utilizes commercially available starting materials.

-

Flexible oxidation methods.

Challenges :

-

Over-oxidation to carboxylic acids risks reducing yields.

-

Multi-step purification increases complexity.

Comparative Analysis of Synthetic Routes

The table below contrasts the three methodologies based on efficiency, practicality, and scalability:

| Method | Steps | Yield Estimate | Cost | Scalability |

|---|---|---|---|---|

| NBS Bromination | 3 | 70–85% | Moderate | High |

| Tosylate Substitution | 2 | 75% | Low | Moderate |

| Multi-Step Oxidation | 4 | 60–70% | High | Low |

Key Findings :

-

NBS Bromination offers the highest yield and scalability but requires protective group chemistry.

-

Tosylate Substitution is cost-effective but depends on precursor availability.

-

Multi-Step Oxidation is less viable industrially due to cumulative yield losses.

Q & A

Basic: What are the recommended safety protocols for handling 2-(Bromomethyl)-3-chlorobenzaldehyde in laboratory settings?

Answer:

- Skin/Eye Exposure: Immediately rinse affected areas with copious water for 15+ minutes. Remove contaminated clothing and seek medical attention if irritation persists .

- Ingestion/Inhalation: Do not induce vomiting; administer water if conscious and seek immediate medical aid. For inhalation, move to fresh air and monitor breathing .

- Storage: Store in a cool (<4°C), dry, UV-protected environment with adequate ventilation to prevent degradation and humidity-induced side reactions .

Advanced: How can reaction conditions be optimized to minimize bromine displacement side reactions during nucleophilic substitution with this compound?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity while stabilizing intermediates. Avoid protic solvents to reduce unintended hydrolysis .

- Temperature Control: Maintain temperatures between 0–25°C to suppress competing elimination pathways. Lower temperatures (<10°C) favor SN2 mechanisms .

- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy: Identify aldehyde C=O stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹) .

- NMR: Use H NMR to confirm methylene bromide (δ 4.3–4.8 ppm, singlet) and aldehyde proton (δ ~9.8–10.2 ppm) .

- HRMS: Validate molecular ion peaks (e.g., [M+H] at m/z 233.94 for CHBrClO) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Hindrance: The bromomethyl group at the 2-position creates steric bulk, reducing accessibility for bulky nucleophiles (e.g., arylboronic acids). Use smaller nucleophiles (e.g., amines) or Pd-based catalysts with large ligands (e.g., XPhos) to mitigate this .

- Electronic Effects: The electron-withdrawing Cl substituent at the 3-position polarizes the aldehyde group, enhancing electrophilicity for condensation reactions (e.g., imine formation) .

Basic: What are the common synthetic routes to prepare this compound?

Answer:

- Friedel-Crafts Bromination: Brominate 3-chlorotoluene followed by oxidation of the methyl group to aldehyde using MnO or CrO .

- Halogen Exchange: Substitute 2-(chloromethyl)-3-chlorobenzaldehyde with KBr in DMF under reflux (80°C, 12h) .

Advanced: How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in multicomponent reactions?

Answer:

- Transition State Analysis: DFT calculations (e.g., B3LYP/6-31G*) model activation energies for competing pathways, such as aldol vs. nucleophilic substitution .

- Electrostatic Potential Maps: Visualize charge distribution to predict nucleophilic attack sites (e.g., aldehyde carbon vs. bromomethyl carbon) .

Basic: What are the key discrepancies in existing toxicological data for this compound, and how should researchers address them?

Answer:

- Data Gaps: Some SDSs (e.g., 3-Chlorobenzaldehyde) report "no hazards" , while others caution about unstudied toxicology .

- Mitigation: Assume worst-case toxicity (e.g., skin sensitizer, mutagen) and adhere to ALARA principles (As Low As Reasonably Achievable) during handling .

Advanced: What strategies reduce byproduct formation during esterification of this compound?

Answer:

- Protecting Groups: Temporarily protect the aldehyde with diethyl acetal to prevent oxidation during esterification .

- Catalytic Systems: Use DMAP (4-dimethylaminopyridine) to accelerate acylation while suppressing aldol byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.